cis-Decahydro-1-methylquinoline
Description
Historical Context and Significance of the Decahydroquinoline (B1201275) Core in Organic Chemistry Research
The decahydroquinoline ring system, a saturated analog of quinoline (B57606), has been a subject of stereochemical and synthetic interest for over a century. Early research focused on the fundamental aspects of its structure, including the conformational analysis of its cis and trans isomers. The fusion of the two saturated six-membered rings introduces a level of conformational rigidity that has made it an excellent model for studying stereoelectronic effects and reaction mechanisms in heterocyclic chemistry. The development of synthetic methods to control the stereochemistry of the decahydroquinoline core has been a significant challenge and a driver of innovation in organic synthesis.
Prevalence of Decahydroquinoline Scaffolds in Natural Products Chemistry
The decahydroquinoline framework is a recurring motif in a diverse array of natural products, particularly alkaloids isolated from various organisms. florajournal.com These natural products often exhibit potent biological activities. florajournal.com For instance, decahydroquinoline alkaloids are a notable subgroup of poison frog alkaloids, with over 50 different types identified. nih.gov The synthesis of these complex natural products, such as cis-195A and cis-211A, which were isolated from the Panamanian poison frog Oophaga (Dendrobates) pumilio, presents a formidable challenge to synthetic chemists. nih.govnih.gov The intricate stereochemistry of these molecules, often containing multiple chiral centers, necessitates the development of highly stereoselective synthetic strategies. nih.govresearchgate.net The biological activity of these alkaloids has spurred significant interest in their synthesis to enable further pharmacological investigation, as only minute quantities can be obtained from their natural sources. nih.gov
Research Trajectories for Substituted Decahydroquinolines, with a focus on cis-Decahydro-1-methylquinoline
Research into substituted decahydroquinolines has followed several key trajectories, including the development of novel synthetic methodologies, the exploration of their conformational preferences, and the investigation of their potential applications. A central focus of this research has been the stereoselective synthesis of various isomers to access a wider range of chemical space and to study structure-activity relationships.
This compound, a specific N-methylated derivative, serves as a valuable case study. Its synthesis and characterization provide insights into the influence of the N-methyl group on the conformation and reactivity of the decahydroquinoline scaffold. The study of its spectroscopic properties, such as NMR and mass spectrometry, is crucial for its unambiguous identification and for understanding its three-dimensional structure. The conformational analysis of this compound, often aided by computational methods, helps to elucidate the preferred arrangement of the atoms in space, which in turn governs its chemical behavior.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are essential for its handling, characterization, and application in research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | nih.gov |
| Molecular Weight | 153.26 g/mol | nih.gov |
| CAS Number | 16726-25-3 | nih.gov |
| IUPAC Name | (4aR,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | nih.gov |
Spectroscopic Data of this compound
Spectroscopic data is critical for the structural elucidation and characterization of this compound.
| Spectroscopic Technique | Key Features | Source |
| ¹³C NMR Spectroscopy | Data available in spectral databases. | nih.gov |
| ¹⁵N NMR Spectroscopy | Information on chemical shift and spin-spin coupling constants is available. | nih.gov |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAARTTJTRNAYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937302 | |
| Record name | 1-Methyldecahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-25-3 | |
| Record name | cis-Decahydro-1-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyldecahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cis Decahydro 1 Methylquinoline and Analogues
Stereoselective Construction of the cis-Decahydroquinoline (B84933) Ring System
The creation of the cis-fused bicyclic core of decahydroquinolines with high stereocontrol is a formidable challenge that has been addressed through various innovative synthetic strategies. These methods often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions to establish the desired stereochemistry at multiple stereocenters.
Birch Reduction Strategies for Enantiopure cis-Decahydroquinolines
The Birch reduction of substituted quinolines or related aromatic precursors provides a powerful method for the synthesis of decahydroquinolines. When combined with chiral auxiliaries or enantiopure starting materials, this strategy can afford enantiopure cis-decahydroquinoline derivatives.
A notable approach involves the Birch reduction of homotyramines that possess a syn-β-amino alcohol unit. Subsequent acid-catalyzed aminocyclization of the resulting dihydroanisole derivatives leads to the formation of polysubstituted enantiopure cis-decahydroquinolines. researchgate.net The stereoselectivity of this cyclization is influenced by the presence and nature of a protecting group on the hydroxyl functionality. researchgate.net This methodology has been successfully applied to the synthesis of 7-oxodecahydroquinolines, which contain four stereogenic centers with the same relative configuration as the lepadin alkaloids. researchgate.net
For instance, the reduction of O-methyl-L-tyrosine derivatives, followed by an acid-mediated aminocyclization, yields a mixture of 6-oxo-octahydroindole-2-carboxylic acids with a cis-fused azabicyclic core. researchgate.net This demonstrates the utility of the Birch reduction in setting up the requisite stereochemistry for further elaboration into complex decahydroquinoline (B1201275) structures.
Intramolecular Cyclization and Annulation Reactions
Intramolecular reactions that form one or both rings of the decahydroquinoline system are highly efficient for building molecular complexity in a single step. These methods often provide excellent control over the stereochemical outcome.
The intramolecular Michael addition, or conjugate addition, is a key strategy for the stereoselective synthesis of cyclic compounds. nih.govyoutube.com In the context of decahydroquinoline synthesis, an appropriately substituted nitrogen-containing precursor can undergo an intramolecular Michael addition to a tethered α,β-unsaturated carbonyl system to form the piperidine (B6355638) ring.
This approach often relies on the generation of an enolate or enol nucleophile that adds to an activated double bond within the same molecule. nih.gov The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the molecule or by the use of chiral catalysts. N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for intramolecular Michael reactions, generating reactive enol intermediates that can participate in diastereoselective and enantioselective cyclizations. nih.gov
A diastereoselective synthesis of cis-5-oxodecahydroquinolines has been achieved through a domino process involving a Robinson annulation followed by an intramolecular aza-Michael addition. researchgate.net This one-pot reaction, starting from an achiral acyclic tosylamine-tethered β-keto ester, can generate three stereocenters with high diastereoselectivity. researchgate.net
Aza-[3+3] annulation reactions have become a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including the decahydroquinoline framework. nih.govresearchgate.net This strategy typically involves the condensation of a three-carbon nitrogen-containing component with a three-carbon carbonyl-containing component.
One common pathway involves the reaction of vinylogous amides with α,β-unsaturated iminium salts, which proceeds through a tandem Knoevenagel condensation and a 6π-electron electrocyclic ring-closure of a 1-azatriene intermediate to yield dihydropyridines. researchgate.netnih.govacs.org Subsequent reduction can then afford the saturated decahydroquinoline ring system. The intramolecular version of this reaction is particularly effective for creating fused ring systems with defined stereochemistry. nih.gov For example, the intramolecular aza-[3+3] annulation of vinylogous amides tethered to a vinyl iminium group proceeds via a tandem N-1,4-addition and C-1,2-addition/β-elimination sequence. nih.gov
The stereochemical outcome of these reactions can be influenced by the use of chiral auxiliaries or chiral catalysts. acs.orgnih.gov An enantioselective and diastereoselective aza-[3+3] annulation has been developed using chiral vinyl iminium salts, leading to the synthesis of enantiopure indolizidines, a related class of alkaloids. acs.orgnih.gov
| Reaction Type | Key Intermediates | Stereochemical Control | Reference(s) |
| Intermolecular Aza-[3+3] Annulation | Vinylogous amides, α,β-unsaturated iminium salts, 1-azatrienes | Often requires chiral auxiliaries or catalysts for enantioselectivity. | researchgate.netnih.govacs.org |
| Intramolecular Aza-[3+3] Annulation | Tethered vinylogous amides and vinyl iminium moieties | Substrate control often dictates diastereoselectivity. | nih.gov |
The intramolecular Diels-Alder (IMDA) reaction is a highly convergent and stereoselective method for the construction of fused and bridged cyclic systems. wikipedia.org In this reaction, a diene and a dienophile are tethered within the same molecule, leading to the formation of a cyclohexene (B86901) ring as part of a larger polycyclic structure. wikipedia.org This strategy has been successfully employed in the synthesis of octahydroquinolines, which can be subsequently reduced to decahydroquinolines.
The stereochemical outcome of the IMDA reaction is often predictable and can be controlled by the geometry of the tether connecting the diene and dienophile, as well as by the presence of existing stereocenters in the molecule. wikipedia.orgmasterorganicchemistry.com For example, the synthesis of the cis-275B decahydroquinoline ring system utilized an intramolecular Diels-Alder cyclization where a stereocenter derived from D-glutamic acid directed the diastereoselectivity of the reaction. typeset.io
The nature of the tether and the substitution pattern on the diene and dienophile can influence whether the cyclization leads to a cis- or trans-fused ring system. organic-chemistry.org For instance, when the activating electron-withdrawing group is at the terminus of a nonatriene, the cyclization can proceed rapidly at room temperature to give a trans-fused product. organic-chemistry.org Conversely, with an internal activating group, heating is often required, leading to a cis-fused ring system. organic-chemistry.org
| Precursor Type | Reaction Conditions | Resulting Ring Fusion | Reference(s) |
| Nonatriene with terminal activating group | Room Temperature | trans | organic-chemistry.org |
| Nonatriene with internal activating group | Heating | cis | organic-chemistry.org |
| Immonium ion based dienophile | Not specified | Not specified | acs.org |
Catalytic Hydrogenation for Decahydroquinoline Stereocontrol
Catalytic hydrogenation is a fundamental transformation in organic synthesis and plays a crucial role in the final stages of decahydroquinoline synthesis, particularly in controlling the stereochemistry of the ring fusion and substituents. The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereoselectivity of the reduction of unsaturated precursors like octahydroquinolines or quinolines.
For the hydrogenation of quinoline (B57606) itself, the selectivity can be switched between 1,2,3,4-tetrahydroquinoline (B108954) and decahydroquinoline by changing the solvent. For instance, using a nano-structured ruthenium on hectorite (B576562) catalyst, hydrogenation in water yields the tetrahydroquinoline with high selectivity, while in cyclohexane (B81311), the fully saturated decahydroquinoline is obtained. researchgate.net
In the synthesis of substituted decahydroquinolines, the stereochemical outcome of hydrogenation is often directed by the existing stereocenters in the molecule. The hydrogenation of unsaturated tricyclic lactams, formed from the cyclocondensation of 2-substituted 6-oxocyclohexenepropionates with (R)-phenylglycinol, proceeds stereoselectively to afford precursors to enantiopure 5-substituted cis-decahydroquinolines. nih.gov
The reduction of enamine intermediates is another key step where stereocontrol is critical. In a synthesis of a cis-decahydroquinoline alkaloid, the reduction of an enamine established the correct cis-configuration between C-2, C-4a, and C-8a. acs.orgnih.govacs.org The choice of reducing agent is also paramount. In the total synthesis of ent-cis-195A, the reduction of a ketone intermediate with the bulky reducing agent Super-Hydride® proceeded from the concave face of the molecule to provide the desired alcohol with a high diastereomeric ratio (9:1). mdpi.com
The development of novel heterogeneous catalysts, such as those based on nickel nanoparticles, offers mild and efficient conditions for the hydrogenation of a variety of olefins, including those found in precursors to complex molecules like decahydroquinolines. d-nb.infonih.gov
| Catalyst/Reagent | Substrate Type | Key Outcome | Reference(s) |
| NanoRu@hectorite | Quinoline | Solvent-dependent selectivity for tetrahydro- or decahydroquinoline | researchgate.net |
| Super-Hydride® | Ketone intermediate | Diastereoselective reduction to the desired alcohol | mdpi.com |
| Ruthenium on alumina | N-alkyl-bis(carbazole) | Selective hydrogenation without stereoisomers | mdpi.com |
| Nickel nanoparticles | Olefins, styrenes, enoates | Hydrogenation under mild conditions | d-nb.infonih.gov |
Regioselective and Diastereoselective Hydrogenation Protocols
The selective hydrogenation of the benzene (B151609) ring in quinoline and its derivatives can be achieved under specific conditions. For instance, the hydrogenation of quinoline using certain catalysts can exclusively yield 1,2,3,4-tetrahydroquinoline, avoiding the formation of 5,6,7,8-tetrahydroquinoline (B84679) or decahydroquinoline byproducts. acs.org Further hydrogenation of the resulting 1,2,3,4-tetrahydroquinoline can then lead to the desired decahydroquinoline scaffold.
A notable example involves the heterogeneous platinum-catalyzed diastereoselective hydrogenation of a reduced 1,2,3,4-tetrahydronaphthyridine product, a close analogue of tetrahydroquinoline, which demonstrates the potential for stereocontrol in the final saturation step. dicp.ac.cn The choice of substrate can also induce diastereoselectivity in the hydrogenation of arenes and heteroarenes.
Influence of Catalysts and Reaction Conditions on Stereochemical Outcomes
The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome of quinoline hydrogenation. Both homogeneous and heterogeneous catalysts have been explored, with the solvent, temperature, and pressure significantly influencing the reaction's selectivity.
For instance, chiral ruthenium-diamine complexes have proven highly effective for the asymmetric hydrogenation of a wide array of quinoline derivatives, yielding products with good to excellent stereoselectivity. dicp.ac.cn The reaction can be performed in various media, including alcoholic solvents and even under solvent-free conditions, with the solvent choice sometimes influencing the stereochemical outcome. dicp.ac.cn Supported gold nanoparticles on TiO2 have also been shown to catalyze the chemoselective hydrogenation of quinolines under mild conditions, a significant finding given that quinolines often act as poisons for traditional noble metal catalysts like palladium, platinum, and ruthenium. nih.gov The reaction conditions, such as temperature, can be critical; some catalyst systems are inactive at room temperature, highlighting the need for careful optimization. nih.gov
Table 1: Influence of Catalysts on Quinoline Hydrogenation
| Catalyst System | Substrate | Product | Key Features |
| Chiral Ru-diamine complexes | Various quinoline derivatives | Chiral tetrahydroquinolines | High stereoselectivity, operable in various solvents. dicp.ac.cn |
| Supported Au on TiO2 | Functionalized quinolines | 1,2,3,4-Tetrahydroquinolines | High chemoselectivity, mild conditions, quinoline acts as a promoter. nih.gov |
| Pd/Al2O3-(R)-BINAP | (E)-1,3-diphenylallyl acetate | Chiral allylic alkylation product | Solvent and nucleophile can reduce oxidized Pd, preventing leaching. nih.gov |
Dearomative Cycloaddition Approaches to Decahydroquinoline Precursors
Dearomative cycloaddition reactions offer a powerful strategy for converting flat aromatic compounds into three-dimensional structures, providing access to complex scaffolds like decahydroquinolines from simple precursors. escholarship.orgnih.govnih.gov
Intermolecular [4+2] Dearomative Cycloaddition of Bicyclic Azaarenes
An energy transfer-mediated, highly regioselective and diastereoselective intermolecular [4+2] dearomative cycloaddition of bicyclic azaarenes, including quinolines, with various alkenes has been developed. escholarship.orgnih.gov This photochemical approach overcomes the inherent low reactivity of aromatic systems and associated selectivity challenges, yielding bridged polycyclic structures that are otherwise difficult to access. escholarship.orgnih.govescholarship.org The reaction is enabled by photosensitization of the Lewis acid-complexed substrates. escholarship.org
This method has been shown to be compatible with quinolines bearing substituents at various positions. escholarship.org The use of visible-light energy transfer catalysis with a commercially available sensitizer (B1316253) makes this a synthetically valuable and scalable method. nih.gov
Stereocontrol in Dearomative Cycloaddition Products
A high degree of stereocontrol is a key feature of these dearomative cycloaddition reactions. escholarship.orgnih.gov Computational studies using density functional theory have been employed to understand the mechanism and the origins of the observed regio- and diastereoselectivities. escholarship.orgnih.govescholarship.org The stereochemical outcome can be influenced by factors such as the solvent and substitution patterns on the reactants. escholarship.org For example, in some cases, the diastereoselectivity of the cycloaddition can be steered towards the endo product isomer. escholarship.org The ability to control the stereochemistry is crucial for the synthesis of specific isomers of decahydroquinolines and their analogues.
Enantioselective Synthesis Strategies for Chiral Decahydroquinolines
The development of enantioselective methods to produce chiral decahydroquinolines is of high importance due to the prevalence of these scaffolds in pharmaceuticals and natural products. nih.govresearchgate.netrroij.com
Asymmetric Catalysis in C-C Bond Formation for Decahydroquinoline Precursors
Asymmetric catalysis provides a powerful tool for the construction of chiral molecules through carbon-carbon bond formation. organic-chemistry.orglibretexts.org In the context of decahydroquinoline synthesis, this can involve the enantioselective formation of precursors that already contain the desired stereocenters.
One approach involves the asymmetric hydrogenation of quinoline derivatives. For instance, chiral Ir-SpiroPAP catalysts have been used for the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, affording chiral 1,4-dihydroquinolines in high yields and with excellent enantioselectivity. nih.gov These chiral dihydroquinolines can then serve as precursors for further transformations to yield fully saturated, chiral decahydroquinolines.
Another strategy is the use of chiral catalysts in cycloaddition reactions. While the direct asymmetric cycloaddition to form chiral decahydroquinoline cores is an active area of research, related transformations highlight the potential of this approach. For example, asymmetric intramolecular [2+2] photocycloaddition reactions have been achieved using a dual catalyst system. bohrium.com The development of chiral versions of highly reactive metal-carbene catalysts is also a promising avenue for the enantioselective hydrogenation of arenes, which could be applied to quinoline systems. bohrium.com
Chiral Pool Approaches to cis-Decahydroquinoline Analogues
A powerful strategy for the enantioselective synthesis of cis-decahydroquinolines involves the use of chiral auxiliaries derived from the chiral pool. (R)-phenylglycinol has emerged as a highly effective chiral inductor in this context. ub.edu This approach typically involves the cyclocondensation of a suitable ketoacid with (R)-phenylglycinol to form a tricyclic lactam intermediate. ub.eduub.edu
The key step is a stereoselective cyclocondensation that establishes the crucial stereocenters of the decahydroquinoline framework. nih.gov For instance, the reaction of racemic dimethyl-2-oxocyclohexanepropionic acids with (R)-phenylglycinol leads to the formation of two major oxazoloquinolone lactams. These diastereomers differ in the absolute configuration of all stereogenic centers except for the one derived from the chiral auxiliary. ub.eduub.edu This process often proceeds via a dynamic kinetic asymmetric transformation, allowing for the conversion of a racemic mixture into a single major stereoisomeric product in high yield. ub.edu
The subsequent reductive cleavage of the oxazolidine (B1195125) ring and reduction of the lactam carbonyl, often achieved using reagents like lithium aluminium hydride (LiAlH₄) in combination with aluminium chloride (AlCl₃), removes the chiral auxiliary and furnishes the desired enantiopure cis-decahydroquinoline. ub.edu This methodology has been successfully applied to the synthesis of various dimethyl-substituted cis-decahydroquinolines in both enantiomeric forms. ub.edu
| Starting Material (Ketoacid) | Chiral Auxiliary | Key Intermediate | Final Product (cis-Decahydroquinoline Analogue) | Ref. |
| Racemic dimethyl-2-oxocyclohexanepropionic acids | (R)-phenylglycinol | Oxazoloquinolone lactams | Enantiopure 7,8-, 6,8-, and 5,8-dimethyl-substituted cis-decahydroquinolines | ub.eduub.edu |
| 2-Substituted 6-oxocyclohexenepropionates | (R)-phenylglycinol | Unsaturated tricyclic lactams | Enantiopure 5-substituted cis-decahydroquinolines | nih.gov |
| Racemic methyl 2-oxocyclohexanepropionate | (R)-phenylglycinol | Oxazoloquinolone lactam | Simple cis-decahydroquinoline core | ub.edu |
Multicomponent Cyclocondensation Reactions for Quinoline Derivatives as Precursors
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a single step. Quinolines can then be hydrogenated to afford decahydroquinolines. Several classical and modern MCRs are employed for the synthesis of quinoline derivatives.
The Povarov reaction is a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines or reduced to decahydroquinolines. numberanalytics.comthieme-connect.comeurekaselect.com The reaction is often performed as a one-pot, three-component reaction involving an aniline (B41778), an aldehyde, and an alkene, typically catalyzed by a Lewis acid. eurekaselect.com
The Doebner-von Miller reaction is another important method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. mdpi.comrsc.org This reaction allows for the synthesis of a variety of substituted quinolines.
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and provides a direct route to polysubstituted quinolines. wikipedia.orgnih.gov
| Multicomponent Reaction | Starting Materials | Product Type | Catalyst/Conditions | Ref. |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines | Lewis acids | numberanalytics.comeurekaselect.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Quinolines | Acidic conditions | mdpi.com |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Ketone | Quinolines | Acid or Base catalysis | wikipedia.orgorganic-chemistry.org |
These multicomponent strategies provide rapid access to a diverse range of quinoline precursors, which can then be further elaborated to yield the target cis-decahydroquinoline structures through subsequent reduction steps.
Biological Relevance and Medicinal Chemistry Perspectives of Decahydroquinolines
Decahydroquinolines as Alkaloid Scaffolds with Research Interest
Decahydroquinolines form the core structure of numerous alkaloids, which are naturally occurring nitrogen-containing compounds with a wide range of physiological effects. These alkaloids have been isolated from various sources, including marine organisms and amphibians, and have become subjects of intense research due to their intriguing biological profiles.
Synthetic Studies of Natural Product Decahydroquinolines (e.g., Lepadins)
A prominent family of decahydroquinoline (B1201275) alkaloids with significant research interest is the lepadins, which are isolated from marine tunicates. The complex, stereochemically rich architecture of lepadins has presented a formidable challenge to synthetic organic chemists, spurring the development of innovative and elegant synthetic strategies.
Key synthetic approaches to the lepadin alkaloids often involve strategic bond formations to construct the bicyclic decahydroquinoline core with precise stereocontrol. For instance, a flexible synthesis of lepadins D, E, and F has been achieved using a key Diels-Alder reaction to create an all-cis-trisubstituted cyclohexene (B86901) intermediate. thieme-connect.com The subsequent formation of the piperidine (B6355638) ring is designed to allow access to different stereochemical types of the lepadin framework from a common precursor. thieme-connect.com Another notable strategy is the enantioselective total synthesis of (-)-lepadin B, which utilized an intramolecular acylnitroso Diels-Alder reaction to form a trans-1,2-oxazinolactam, a key intermediate that is further elaborated to the final product. nih.gov The total synthesis of (+)-lepadin F has also been described, featuring an intermolecular aza-[3 + 3] annulation and a highly stereoselective hydrogenation to establish the required relative stereochemistry. nih.gov These synthetic endeavors not only provide access to these rare natural products for further biological evaluation but also drive the advancement of synthetic methodology.
Exploration of Structure-Activity Relationships (SAR) in Decahydroquinoline Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. wikipedia.orggardp.orgcollaborativedrug.com For decahydroquinoline derivatives, SAR studies have been instrumental in identifying the structural features crucial for their biological effects.
Research has shown that the nature and position of substituents on the decahydroquinoline ring system significantly influence their activity. nih.gov A series of cis- and trans-decahydroquinolines with substituents at the 2- and 5-positions have been shown to inhibit carbamylcholine-elicited sodium flux in PC12 cells in a structure-dependent manner. nih.gov For instance, (+)-cis-decahydroquinoline 195A (5-methyl-2-propyl-cis-decahydroquinoline) and (+)-perhydro-cis-decahydroquinoline 219A (2,5-dipropyl-cis-decahydroquinoline) display potent inhibitory activity. nih.gov Furthermore, SAR studies on styrylquinoline derivatives have indicated that substitutions at the R-7 and R-8 positions are important for a range of biological activities. nih.gov These studies provide a rational basis for the design of new, more potent, and selective decahydroquinoline-based therapeutic agents.
Investigation of Molecular Targets and Mechanism of Action at a Chemical Level
Understanding the molecular targets and the mechanism of action of decahydroquinolines is crucial for their development as therapeutic agents. Research has revealed that these compounds can interact with a variety of biological targets, leading to their observed pharmacological effects.
One of the well-characterized targets of decahydroquinoline alkaloids is the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov They act as noncompetitive blockers of the nAChR channels, similar to histrionicotoxins. nih.gov Decahydroquinolines inhibit the binding of the noncompetitive blocking agent [3H]perhydrohistrionicotoxin to muscle-type nAChRs in membranes from Torpedo electroplax, with potencies that are enhanced in the presence of an agonist like carbamylcholine. nih.gov At a chemical level, this suggests that these alkaloids bind to a site within the ion channel of the receptor, thereby preventing the influx of ions and blocking nerve impulse transmission.
Furthermore, the hybridization of the quinoline (B57606) scaffold with other pharmacologically active moieties, such as chalcones, has led to the development of compounds with multi-target activities. rsc.org These hybrid molecules have been shown to inhibit various molecular targets, including topoisomerases and tubulin polymerization, and can also affect DNA cleavage activity. nih.gov This multi-target approach is a promising strategy in the design of novel anticancer agents. rsc.org
Bridged Polycycles and Three-Dimensional Architectures in Medicinal Chemistry Research
The rigid, three-dimensional structures of bridged polycyclic molecules, including those derived from the decahydroquinoline scaffold, are of significant interest in medicinal chemistry. nih.govresearchgate.net These complex architectures offer precise spatial projection of substituents, which can lead to high-affinity and selective interactions with biological targets. researchgate.net
The incorporation of bridged systems into a drug candidate can positively influence its pharmacokinetic properties by increasing its three-dimensionality, which can lead to improved metabolic stability and reduced lipophilicity. nih.gov The synthesis of functionalized bridged polycycles often relies on advanced synthetic methods, such as C-H bond insertion reactions, to construct these intricate ring systems. beilstein-journals.org Polycyclic ring structures are considered valuable starting scaffolds for the development of multi-functional drugs that can target multiple disease-related pathways. nih.gov The inherent rigidity of these scaffolds can restrict the conformational flexibility of the molecule, potentially leading to enhanced binding to a specific biological target. beilstein-journals.org
Computational and Theoretical Investigations of Cis Decahydro 1 Methylquinoline
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has proven to be an invaluable tool in elucidating the intricate details of reaction mechanisms and selectivity in organic chemistry. mountainscholar.org For decahydroquinoline (B1201275) systems, DFT calculations have been instrumental in understanding the hydrodenitrogenation (HDN) mechanism. For instance, studies on quinoline (B57606) hydrogenation have shown that different catalyst surfaces, such as Ni-promoted MoS2 edges, exhibit distinct activities and selectivities. nih.gov DFT calculations revealed that a 100% Ni-promoted M-edge is more favorable for the formation of decahydroquinoline compared to a 50% Ni-promoted S-edge. nih.gov This highlights the strong dependence of the reaction pathway on the catalyst's active phase morphology. nih.gov
Furthermore, DFT is used to explore the factors that govern selectivity in chemical reactions. mountainscholar.org By modeling the potential energy surfaces of reaction pathways, researchers can identify the transition states and intermediates, thereby predicting the most likely products. This theoretical approach allows for a detailed analysis of kinetic and thermodynamic factors that control the stereoselectivity and regioselectivity of reactions involving the decahydroquinoline scaffold. mountainscholar.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with others. nih.gov
For cis-Decahydro-1-methylquinoline, FMO analysis helps to identify the most probable sites for nucleophilic and electrophilic attack. The HOMO, being the orbital with the highest energy containing electrons, represents the molecule's ability to donate electrons (nucleophilicity). youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, indicates the molecule's ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical studies on related heterocyclic systems often use FMO analysis to rationalize their observed reactivity patterns. rsc.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. researchgate.net
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net These areas often correspond to the location of lone pairs of electrons on electronegative atoms like nitrogen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are the preferred sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atom would be expected to be a region of negative potential, making it a likely site for interaction with electrophiles. The MEP analysis also provides insights into intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com By examining the charge distribution, one can predict how the molecule will interact with other molecules, including solvents and biological receptors. researchgate.netchemrxiv.org
| Computational Method | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and selectivity. | Predicts favorable catalyst surfaces for synthesis and explains stereoselectivity. mountainscholar.orgnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Assessment of reactivity and stability. | Identifies nucleophilic and electrophilic sites; HOMO-LUMO gap indicates reactivity. wikipedia.orgyoutube.comnih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and reactive sites. | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net |
Theoretical Enthalpy of Formation for Related Alkaloids
The theoretical calculation of the enthalpy of formation is a crucial aspect of thermochemical studies, providing valuable data on the stability of molecules. mdpi.com For alkaloids related to this compound, such as quinolizidine (B1214090) alkaloids, computational methods are often employed to determine these values, especially when experimental data is scarce. mdpi.comnih.gov
| Alkaloid Class | Compound Type | Focus of Theoretical Study | Reference |
| Decahydroquinolines | Alkyl-substituted derivatives | Enthalpy of formation in the liquid phase. | researchgate.net |
| Quinolizidine Alkaloids | General class | Biosynthetic pathways and mechanistic considerations. | nih.gov |
| Various Alkaloids | General | Condensed-phase thermochemistry and enthalpy of formation. | mdpi.com |
Chemical Transformations and Derivatization of Decahydroquinoline Systems
Functionalization of the Decahydroquinoline (B1201275) Skeleton
The functionalization of the decahydroquinoline core involves introducing or modifying chemical groups on the carbocyclic portion of the molecule. These reactions are essential for creating analogues with varied properties and for providing handles for further synthetic elaboration. The reactivity of the skeleton is often dictated by existing functional groups, such as ketones, which can be transformed into other moieties.
One common strategy involves the transformation of a ketone group on the decahydroquinoline ring. For instance, a ketone can be converted into a dithioketal, which can then be reduced using reagents like Raney Nickel (Ni-Raney/H₂) to yield a deoxygenated product. researchgate.net Another approach involves treating the ketone with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) to form a thioester, followed by a radical reduction to remove the carbonyl group. researchgate.net These methods, while standard, can sometimes lead to complex mixtures of products when applied to the intricate decahydroquinoline system. researchgate.net
The development of C(sp³)–H functionalization reactions represents a modern approach to directly modify the saturated carbon framework. researchgate.net While detailed examples on cis-Decahydro-1-methylquinoline are specific, the general strategy of using a cascade reaction involving researchgate.netnih.gov-hydride transfer and cyclization has been applied to related tetrahydroquinoline systems to build complex spiro-structures "on water," highlighting a green chemistry approach to modifying such scaffolds. researchgate.net The principles of these C-H activation methods are applicable for creating new carbon-carbon or carbon-heteroatom bonds on the decahydroquinoline skeleton, offering a pathway to novel derivatives.
Table 1: Selected Functionalization Reactions on the Decahydroquinoline Skeleton
| Starting Functional Group | Reagents | Resulting Functional Group/Modification | Reference |
|---|---|---|---|
| Ketone | Dithioketal formation, then Ni-Raney/H₂ | Methylene (B1212753) (Deoxygenation) | researchgate.net |
| Ketone | 1,1'-Thiocarbonyldiimidazole (TCDI), then radical reduction | Methylene (Deoxygenation) | researchgate.net |
Ring Enlargement Reactions and Skeletal Rearrangements
Altering the core ring structure of decahydroquinolines through ring enlargement or skeletal rearrangements provides access to entirely new molecular scaffolds, including medium-sized rings and isomeric structures. nih.gov These transformations, often referred to as skeletal editing or ring distortion, are powerful tools for generating structural diversity from a common starting material. nih.govnih.gov
Ring enlargement reactions can convert the six-membered piperidine (B6355638) ring or the cyclohexane (B81311) ring of the decahydroquinoline system into larger seven- or eight-membered rings. A notable method involves the transformation of cyclic β-keto esters, which can be replicated in the ring-enlarged product, allowing for successive ring expansions (SuRE). whiterose.ac.uk This sequence typically involves C-acylation followed by a rearrangement, potentially enabling the synthesis of rings of various sizes. whiterose.ac.uk For example, a β-keto ester within a decahydroquinoline framework could theoretically be expanded to a seven-membered lactam, although side reactions, such as condensation with a base like piperidine to form an enamine, can occur. whiterose.ac.uk
Table 2: Strategies for Skeletal Modification of Heterocyclic Systems
| Transformation Type | Description | Potential Outcome on Decahydroquinoline | Reference |
|---|---|---|---|
| Ring Expansion | Insertion of one or more atoms into the ring. | Formation of azepane or other medium-ring heterocycles. | nih.govwhiterose.ac.uk |
| Ring Contraction | Removal of one or more atoms from the ring. | Formation of a fused pyrrolidine-cyclohexane system. | nih.gov |
Modification of the Nitrogen Atom in Decahydroquinolines
The tertiary amine of this compound and the secondary amine of the parent decahydroquinoline are key sites for chemical modification. nih.gov Beyond simple alkylation or acylation, modern synthetic methods have introduced more profound transformations, including the complete removal of the nitrogen atom in a process known as N-atom deletion or skeletal editing. nih.govbohrium.comd-nb.info
This transformation represents a powerful strategy for converting readily available amines into valuable carbocyclic or heterocyclic products. bohrium.combohrium.com One reported method involves a sequence starting with the N-sulfonylazidonation of the secondary amine. The resulting sulfamoyl azide (B81097) intermediate is unstable and can undergo a Curtius-type rearrangement under thermal or basic conditions. bohrium.com This rearrangement leads to the extrusion of dinitrogen (N₂) and the formation of a new carbon-carbon bond, effectively "deleting" the nitrogen atom and contracting the ring. nih.govd-nb.info
Applying this logic to a decahydroquinoline system would result in a bicyclo[4.3.0]nonane (octahydrindane) derivative. This allows the nitrogen atom to be used as a "traceless directing group," where it first facilitates a desired C-H functionalization reaction and is then subsequently removed to yield the final carbocyclic product. bohrium.com This approach fundamentally alters the molecular skeleton and provides a novel retrosynthetic pathway to complex structures. bohrium.com
Table 3: N-Atom Deletion Sequence in a Secondary N-Heterocycle
| Step | Process | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | N-Sulfonylazidonation | Sulfamoyl azide intermediate | bohrium.com |
| 2 | Rearrangement & N₂ Extrusion | 1,1-diazene intermediate | bohrium.com |
Advanced Spectroscopic and Analytical Characterization for Decahydroquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and conformational analysis of cis-Decahydro-1-methylquinoline in solution.
The cis-fusion of the two rings in decahydroquinoline (B1201275) restricts the molecule to conformations where both rings are in a chair form. For N-alkylated cis-decahydroquinolines, a conformational equilibrium exists. rsc.org The introduction of the N-methyl group influences this equilibrium. rsc.org The configuration of the molecule, particularly the spatial relationship between the protons and carbons, dictates their chemical shifts in ¹H and ¹³C NMR spectra.
In ¹H NMR, the protons on carbons adjacent to the nitrogen (C2 and C8a) are deshielded and appear further downfield than typical alkane protons. The N-methyl group itself gives rise to a characteristic singlet, typically observed around 2.2-2.6 δ. pressbooks.pub The bridgehead protons (H-4a and H-8a) are of particular diagnostic importance for confirming the cis-stereochemistry, as their coupling constants with neighboring protons are dependent on the dihedral angles dictated by the ring fusion.
In ¹³C NMR spectroscopy, the carbons bonded to the electron-withdrawing nitrogen atom (C2, C8a, and the N-methyl carbon) are deshielded and resonate at a lower field compared to the other saturated carbons in the molecule. pressbooks.pubwisc.edu Low-temperature ¹³C NMR studies on the parent cis-decahydroquinoline (B84933) have been used to analyze its conformational equilibrium. rsc.org The chemical shifts provide a detailed map of the carbon skeleton.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | N-CH₃ | ~2.2 - 2.6 | Sharp singlet. pressbooks.pub |
| ¹H | H-C-N (C2, C8a) | ~2.5 - 3.2 | Deshielded due to adjacent nitrogen. |
| ¹H | Bridgehead (H-4a, H-8a) | ~1.8 - 2.5 | Complex multiplicity, key for stereochemistry. |
| ¹H | Ring CH₂ | ~1.0 - 1.9 | Overlapping multiplets. |
| ¹³C | N-C H₃ | ~40 - 45 | Characteristic shift for N-methyl groups. |
| ¹³C | C -N (C2, C8a) | ~55 - 65 | Deshielded by nitrogen. pressbooks.pub |
| ¹³C | Bridgehead (C4a, C8a) | ~30 - 40 | Reflects the strained ring junction. |
| ¹³C | Ring CH₂ | ~20 - 30 | Typical alkane region. wisc.edu |
Note: The exact chemical shifts can vary depending on the solvent and temperature.
To unambiguously confirm the cis stereochemistry, two-dimensional (2D) NMR experiments are essential. longdom.org
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.orgyoutube.comyoutube.com In a COSY spectrum of this compound, cross-peaks would be observed between the bridgehead protons (H-4a and H-8a) and their adjacent methylene (B1212753) protons (e.g., H-4, H-5 and H-7, H-8 respectively). The presence and pattern of these correlations map out the proton connectivity throughout the entire spin system, confirming the bicyclic structure and providing critical evidence for the relative stereochemistry of the ring junction. longdom.org Comparing the COSY spectrum to that of the trans isomer would show distinct correlation patterns, allowing for definitive assignment. longdom.org
Total Correlation Spectroscopy (TOCSY) , often implemented as a 1D experiment (1D-HOHAHA), can be used to identify all protons within a coupled spin system. Irradiating a specific proton resonance, for instance one of the bridgehead protons, would reveal all other protons belonging to that same ring system through a series of correlations, further aiding in the complete assignment of the proton spectrum.
¹⁵N NMR spectroscopy directly probes the nitrogen atom, providing valuable information about its electronic environment. nih.govnih.gov For this compound, the ¹⁵N chemical shift would be characteristic of a saturated tertiary amine within a bicyclic system. ethz.chpressbooks.pub This technique is sensitive to protonation, solvent effects, and conformational changes that affect the nitrogen's lone pair of electrons. While ¹⁵N NMR data for this specific compound exists, it is often housed in specialized databases. nih.gov The chemical shift and coupling constants (e.g., with the N-methyl protons) provide a unique fingerprint for the nitrogen's local structure.
Mass Spectrometry (MS) for Fragmentation Analysis and Structural Information
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. For this compound (Molecular Weight: 153.26 g/mol ), the electron ionization (EI) mass spectrum is characterized by several key fragmentation pathways typical for aliphatic amines. libretexts.orgmiamioh.edu
The molecular ion peak (M⁺˙) at m/z = 153 is expected, and since it contains a single nitrogen atom, it will have an odd nominal mass, consistent with the Nitrogen Rule. The most prominent fragmentation process for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org
Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond results in a significant fragment at m/z 138.
α-Cleavage: Loss of an ethyl group from the piperidine (B6355638) ring via cleavage of the C2-C3 bond can lead to a stable iminium ion fragment.
Ring Fragmentation: Cleavage of the carbocyclic ring can occur through the loss of neutral fragments like ethene (C₂H₄) or propene (C₃H₆), leading to ions at m/z 125, 111, etc.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 153 | [C₁₀H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 125 | [M - C₂H₄]⁺ | Loss of ethene from the carbocyclic ring |
| 112 | [C₇H₁₄N]⁺ | α-Cleavage and subsequent rearrangement |
| 98 | [C₆H₁₂N]⁺ | Common fragment for N-methyl piperidine structures |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound, the spectrum is dominated by absorptions corresponding to the vibrations of its alkane-like structure and the tertiary amine group. orgchemboulder.com
Since it is a tertiary amine, the spectrum will be notable for the absence of N-H stretching bands typically seen between 3300-3500 cm⁻¹. pressbooks.puborgchemboulder.com The presence of the N-methyl group and the saturated rings gives rise to a characteristic spectral fingerprint.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2950 - 2850 | C-H Stretch | sp³ C-H (Ring & Methyl) | Strong, Sharp |
| ~2800 - 2760 | C-H Stretch | N-CH₃ | Medium, often distinct |
| 1470 - 1445 | C-H Bend | CH₂ Scissoring | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Tertiary Amine | Medium to Weak orgchemboulder.com |
Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS for Mixtures)
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like decahydroquinolines. msu.edu The separation of cis and trans isomers can be achieved on packed or capillary GC columns. capes.gov.br Despite having the same molecular weight and similar boiling points, the different shapes of the cis and trans isomers lead to different interactions with the stationary phase of the GC column, resulting in different retention times and allowing for their separation and quantification. Special columns designed for amines are often used to prevent peak tailing and ensure good peak shape.
When the GC is coupled to a Mass Spectrometer (GC-MS), it becomes an exceptionally powerful analytical tool. The GC separates the components of the mixture, and the MS provides mass spectra for each component as it elutes from the column. This allows for the positive identification of this compound based on both its retention time and its unique fragmentation pattern, while simultaneously identifying and quantifying any impurities present in the sample. This is the standard method for confirming the purity and identity of such isomers in a research or quality control setting.
Q & A
Q. How can researchers address ethical considerations in toxicity studies involving this compound?
- Methodological Answer : Adhere to OECD guidelines for in vitro assays (e.g., Ames test) and obtain IRB approval for in vivo models. Declare conflicts of interest and data availability statements in manuscripts. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
